
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is a complex organic compound with a unique structure that combines elements of both alcohols and aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyrroloisoquinoline core, followed by the introduction of the buten-2-ol moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
p-Hydroxyphenylethanol: Another aromatic alcohol with hydroxyl groups.
4-Hydroxybenzaldehyde: An aromatic aldehyde with structural similarities.
Uniqueness
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is unique due to its complex structure, which combines elements of both alcohols and aromatic compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler compounds.
Propiedades
Número CAS |
72169-92-7 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(Z,2S)-4-(2,3-dimethoxy-7,9,10,11,11a,12-hexahydronaphtho[2,1-f]indolizin-6-yl)but-3-en-2-ol |
InChI |
InChI=1S/C22H27NO3/c1-14(24)6-7-15-9-16-10-21(25-2)22(26-3)12-18(16)19-11-17-5-4-8-23(17)13-20(15)19/h6-7,9-10,12,14,17,24H,4-5,8,11,13H2,1-3H3/b7-6-/t14-,17?/m0/s1 |
Clave InChI |
HIVKDOZRSFLVCE-VEFUQNMDSA-N |
SMILES isomérico |
C[C@@H](/C=C\C1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O |
SMILES canónico |
CC(C=CC1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


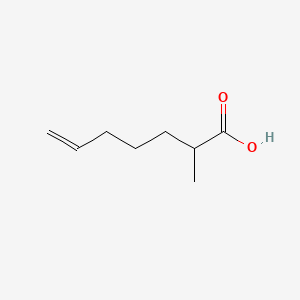

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

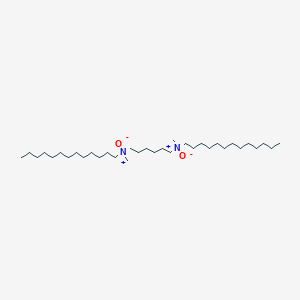

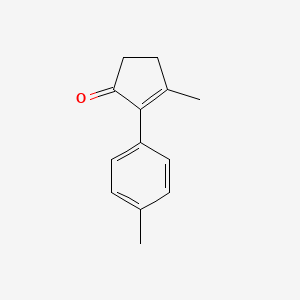
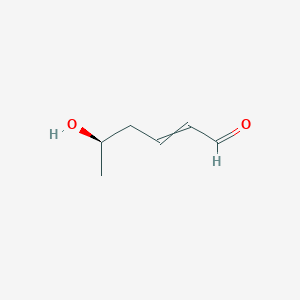
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)
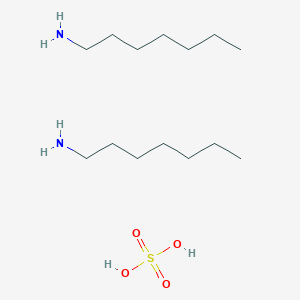
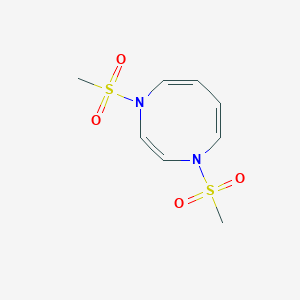
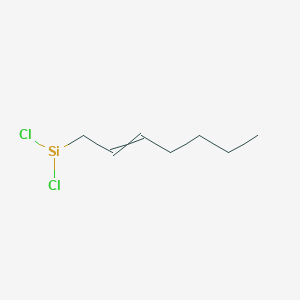
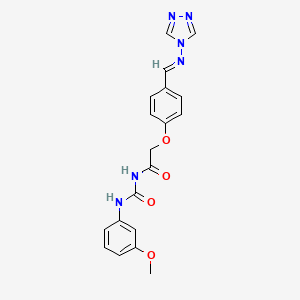
![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
